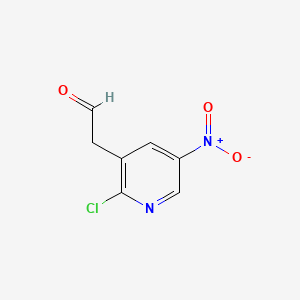

2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde

Description

Properties

IUPAC Name |

2-(2-chloro-5-nitropyridin-3-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O3/c8-7-5(1-2-11)3-6(4-9-7)10(12)13/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKBLEAODULDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CC=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677790 | |

| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256264-86-4 | |

| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde

An In-depth Technical Guide to the Synthesis of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the , a valuable heterocyclic building block for research and development in medicinal chemistry. The proposed synthetic strategy is a robust and efficient two-step sequence commencing from the precursor, 2-chloro-5-nitropyridine-3-carbaldehyde. The methodology involves a one-carbon homologation via a Wittig reaction to form an intermediate enol ether, followed by acidic hydrolysis to yield the target acetaldehyde. This guide is intended for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative references to support the underlying chemical principles.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in the structures of numerous approved pharmaceuticals.[1][2] The specific arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity. The title compound, this compound, incorporates several key functional groups: a chloro substituent, which can serve as a leaving group in nucleophilic aromatic substitution reactions; a nitro group, which is a strong electron-withdrawing group and can be reduced to an amine; and an acetaldehyde moiety. The aldehyde functionality is particularly versatile, acting as a reactive handle for reductive amination, condensation reactions, and the formation of various other heterocyles, making the title compound a highly valuable intermediate for library synthesis and lead optimization.[3]

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of aldehydes can be approached through various methods, including the oxidation of primary alcohols, reduction of carboxylic acids or esters, or the formylation of organometallic reagents. For the target molecule, a direct introduction of the acetaldehyde group onto the pre-formed pyridine ring is challenging due to the electronic nature of the heterocycle and potential side reactions.

A more reliable and controllable strategy is the one-carbon homologation of a readily available aldehyde precursor. Our retrosynthetic analysis identifies 2-chloro-5-nitropyridine-3-carbaldehyde as an ideal starting material. The synthetic pathway involves two key transformations:

-

Wittig Olefination: Conversion of the starting aldehyde to an enol ether. This classic reaction provides a clean and high-yielding method to extend the carbon chain by one atom while installing the necessary functionality for the final step.

-

Acetal Hydrolysis: Cleavage of the intermediate enol ether under mild acidic conditions to unmask the desired acetaldehyde.

This sequence is chosen for its predictability, use of well-established reaction mechanisms, and the typically high yields associated with each step.

Caption: Retrosynthetic analysis for the target acetaldehyde.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed experimental procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (nitrogen or argon) are critical for the Wittig reaction.

Part 1: Synthesis of (E/Z)-2-Chloro-3-(2-methoxyvinyl)-5-nitropyridine via Wittig Reaction

The first stage involves the formation of a phosphorus ylide from (methoxymethyl)triphenylphosphonium chloride, which then reacts with the starting aldehyde to form the target enol ether as a mixture of E/Z isomers.

Principle of the Reaction: The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds. A strong base is used to deprotonate the α-carbon of the phosphonium salt, generating a highly nucleophilic ylide. This ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to a four-membered oxaphosphetane intermediate which subsequently collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.

Detailed Protocol:

-

Ylide Generation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (methoxymethyl)triphenylphosphonium chloride (1.2 equivalents).

-

Add anhydrous tetrahydrofuran (THF) via cannula to create a suspension (approx. 0.4 M).

-

Cool the suspension to 0 °C in an ice-water bath.

-

Slowly add a solution of potassium tert-butoxide (KOtBu) in THF (1.15 equivalents, 1.0 M solution) dropwise over 20 minutes. The solution will turn a deep orange or red color, indicating the formation of the ylide.

-

Stir the mixture at 0 °C for an additional 30 minutes.

-

-

Reaction with Aldehyde:

-

In a separate dry flask, dissolve 2-chloro-5-nitropyridine-3-carbaldehyde (1.0 equivalent) in anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution over 30 minutes. Maintain the internal temperature below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-4 hours or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or LC-MS analysis.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent in vacuo. The crude product will contain triphenylphosphine oxide.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the (E/Z)-2-Chloro-3-(2-methoxyvinyl)-5-nitropyridine as a yellow solid.

-

Part 2: Hydrolysis to this compound

The final step is the mild acidic hydrolysis of the enol ether intermediate to yield the target aldehyde.

Principle of the Reaction: Enol ethers are acetal derivatives and are susceptible to hydrolysis under acidic conditions. The reaction is initiated by the protonation of the alkene, which generates a resonance-stabilized carbocation. Nucleophilic attack by water, followed by proton transfer and elimination of methanol, yields the final aldehyde product.

Detailed Protocol:

-

Hydrolysis Reaction:

-

Dissolve the enol ether intermediate from Part 1 (1.0 equivalent) in a mixture of THF and water (e.g., a 4:1 ratio).

-

Add a catalytic amount of 2 M hydrochloric acid (HCl) (approx. 0.2 equivalents). Alternatively, an acidic resin like Amberlyst-15 can be used for simplified workup.

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC, typically complete within 1-2 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully neutralize the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate in vacuo to yield the crude product.

-

Purify by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a pale yellow solid. The product should be stored under an inert atmosphere at low temperature to prevent degradation.

-

Data Summary and Visualization

Table 1: Summary of Reaction Parameters and Expected Results

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Key ¹H NMR Peaks (δ, ppm, CDCl₃) |

| Starting Aldehyde | C₆H₃ClN₂O₃ | 186.55 | N/A | ~10.2 (s, 1H, CHO), ~9.2 (d, 1H, Ar-H), ~8.6 (d, 1H, Ar-H) |

| Enol Ether | C₈H₇ClN₂O₃ | 214.61 | 75-85% | ~9.0 (d, 1H, Ar-H), ~8.3 (d, 1H, Ar-H), ~7.0-6.0 (m, 2H, vinyl-H), ~3.7 (s, 3H, OCH₃) |

| Target Acetaldehyde | C₇H₅ClN₂O₃ | 200.58 | 80-90% | ~9.8 (t, 1H, CHO), ~9.1 (d, 1H, Ar-H), ~8.4 (d, 1H, Ar-H), ~4.0 (d, 2H, CH₂) |

Note: NMR chemical shifts are estimations based on analogous structures and may vary.

Visualization of the Experimental Workflow

Caption: Flowchart of the two-part experimental workflow.

Conclusion

The can be reliably achieved through a two-step homologation of 2-chloro-5-nitropyridine-3-carbaldehyde. The described methodology, employing a Wittig reaction followed by enol ether hydrolysis, represents a logical and efficient route that relies on well-understood and scalable chemical transformations. The resulting aldehyde is a versatile intermediate poised for further elaboration in the synthesis of novel compounds for drug discovery and materials science.

References

- CN111170933A - Preparation method of 2-chloro-5-nitropyridine.

- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Vilsmeier–Haack reaction. Wikipedia. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. PubChem. [Link]

-

nitroacetaldehyde diethyl acetal. Organic Syntheses Procedure. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. [Link]

-

2-(5-Nitropyridin-2-yl)acetaldehyde | C7H6N2O3 | CID 87542489. PubChem. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

2-Chloro-5-nitropyridine. NIST WebBook. [Link]

-

2-Chloro-5-nitropyridine. ResearchGate. [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. [Link]

-

Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses. [Link]

-

Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. [Link]

-

Supporting information Direct Organocatalytic Oxidation of Aldehydes to Anhydrides and Oxidative Dimerization of Primary Alcohol. The Royal Society of Chemistry. [Link]

-

Oxidation to aldehyde and ketones. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications. [Link]

-

Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in selected solvents. ResearchGate. [Link]

Sources

2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde

Abstract

This compound, CAS No. 1256264-86-4, is a highly functionalized pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery.[1] Its unique trifunctional architecture, featuring a reactive aldehyde, a site for nucleophilic aromatic substitution (SNAr), and a reducible nitro group, makes it a potent and versatile building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic strategies, reactivity profile, and potential applications, offering a Senior Application Scientist's perspective on leveraging this molecule for advanced chemical synthesis.

Chemical Identity and Physicochemical Properties

The structural and physical characteristics of a chemical entity are foundational to its application in synthesis. The molecule incorporates a pyridine ring substituted at the 2-position with a chlorine atom, the 3-position with an acetaldehyde moiety, and the 5-position with a nitro group.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The synthetic value of this compound lies in its three distinct reactive centers, which can be addressed with high selectivity under different reaction conditions. This multi-handle nature allows for sequential, orthogonal modifications, making it an ideal scaffold for building molecular complexity.

Caption: Key reactivity sites and potential transformations of the title compound.

-

The Aldehyde Group: This is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It readily undergoes reductive amination to form substituted amines, Wittig reactions to generate alkenes, and condensation reactions. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further synthetic options.

-

The 2-Chloro Substituent: The chlorine atom is activated towards Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effects of both the ring nitrogen and the 5-nitro group. This allows for the straightforward introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, which is a cornerstone of library synthesis in drug discovery. [2][3]

-

The 5-Nitro Group: The nitro group is a powerful directing group and can be readily reduced to an aniline derivative under various conditions (e.g., catalytic hydrogenation, or with reducing metals like iron or tin in acidic media). [4]The resulting amino group can then be further functionalized through acylation, alkylation, or diazotization, opening up another dimension of chemical space for exploration.

Applications in Medicinal Chemistry and Drug Discovery

The 2-chloro-5-nitropyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. [2][5]It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. [5][6]The title compound, this compound, is an advanced derivative that capitalizes on this core structure. The aldehyde handle allows for its direct incorporation into complex molecular architectures, making it a high-value intermediate for targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases. [5][7]

Predicted Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signatures |

| ¹H NMR | δ ~9.8 ppm (t, 1H, -CHO); δ ~3.8 ppm (d, 2H, -CH₂-); Two distinct aromatic signals for the pyridine ring protons between δ 8.0-9.5 ppm. |

| ¹³C NMR | δ ~195-200 ppm (C=O); Signals for 5 aromatic carbons (some quaternary) in the region δ 120-160 ppm; δ ~45 ppm (-CH₂-). |

| IR (cm⁻¹) | ~2820, 2720 (C-H aldehyde stretch); ~1725 (C=O aldehyde stretch); ~1550, 1350 (asymmetric and symmetric N-O stretch of NO₂); ~700-800 (C-Cl stretch). |

| MS (EI) | Predicted M⁺ at m/z 200/202 (due to ³⁵Cl/³⁷Cl isotopes). Key fragments would include loss of CHO (m/z 171/173), loss of NO₂ (m/z 154/156), and cleavage of the side chain. |

Safety and Handling

No specific safety data exists for this compound. However, based on its precursor, 2-chloro-5-nitropyridine, it should be handled as a hazardous substance.

-

Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [4][8][9]May cause respiratory irritation. [10]Aldehydes are often sensitizers.

-

Precautions: Use only in a well-ventilated area, preferably a chemical fume hood. [4]Wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat. [4][10]Avoid breathing dust/fumes. [9]Wash hands thoroughly after handling. [4]* Storage and Stability: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [11][4]The compound is likely stable under recommended storage conditions, but the aldehyde group may be prone to air oxidation over time.

Conclusion

This compound is a synthetically valuable intermediate poised for significant application in the development of novel chemical entities. Its trifunctional nature allows for a programmed, multi-directional approach to synthesis. By understanding the distinct reactivity of each functional group, researchers can strategically and efficiently construct complex molecules for applications in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge and expert insights necessary to unlock the full potential of this powerful chemical building block.

References

- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.

- Chem-Impex. (n.d.). 2-Chloro-5-nitropyridine.

- Jubilant Ingrevia. (2024, February 26). Safety Data Sheet: 5-Chloro-2-nitropyridine.

- BLDpharm. (n.d.). This compound.

- ChemicalBook. (2023). 2-Chloro-5-nitropyridine (CAS 4548-45-2).

- Sigma-Aldrich. (n.d.). 2-Chloro-5-nitropyridine 99%.

- Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 5). The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery.

- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with 2-Chloro-5-methyl-3-nitropyridine in Chemical Synthesis.

- PubChem. (n.d.). 2-Chloro-5-nitropyridine.

- ResearchGate. (n.d.). 2-Chloro-5-nitropyridine.

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- ECHEMI. (n.d.). 2-Chloro-5-nitropyridine SDS, 4548-45-2 Safety Data Sheets.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2-Chloro-5-nitropyridine.

- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. 1256264-86-4|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Chloro-5-nitropyridine | 4548-45-2 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery

This in-depth technical guide provides a comprehensive overview of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, proposed synthesis, predicted reactivity, and potential applications, with a strong emphasis on scientific integrity and practical insights.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the design of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of substituents, such as chloro and nitro groups, dramatically alters the electronic landscape of the pyridine ring, unlocking unique avenues for chemical transformations.[1] Specifically, the presence of a strongly electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) reactions.[1] This enhanced reactivity makes chloronitropyridines highly valuable intermediates in the synthesis of complex molecular architectures.

This guide focuses on the acetaldehyde derivative, this compound, a molecule poised for utility in the synthesis of novel bioactive compounds. While specific literature on this compound is emerging, its structural features suggest significant potential as a versatile synthon.

Core Compound Identification and Properties

The foundational step in working with any chemical entity is its unambiguous identification and a clear understanding of its fundamental properties.

Chemical Identity

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 1256264-86-4 | [2][3] |

| Molecular Formula | C₇H₅ClN₂O₃ | [2] |

| Molecular Weight | 200.58 g/mol | [2] |

| Canonical SMILES | O=CCC1=C(Cl)N=CC=C1[O-] |

Predicted Physicochemical Properties

While extensive experimental data for this compound is not yet widely published, its properties can be predicted based on its structure and comparison with related compounds. The aldehyde functional group introduces reactivity towards nucleophiles and oxidation/reduction reactions. The chloronitropyridine core imparts a strong electrophilic character to the ring, making it susceptible to nucleophilic aromatic substitution.

Synthesis of the Precursor: 2-Chloro-5-nitropyridine

A logical and efficient synthesis of this compound necessitates a reliable source of its key precursor, 2-chloro-5-nitropyridine. Several synthetic routes to this important intermediate have been established.

Synthetic Pathways to 2-Chloro-5-nitropyridine

Multiple methods for the preparation of 2-chloro-5-nitropyridine have been reported, often starting from readily available pyridine derivatives. A common and effective approach involves the chlorination of 2-hydroxy-5-nitropyridine.[4][5]

Caption: Synthesis of 2-Chloro-5-nitropyridine.

Experimental Protocol: Chlorination of 2-Hydroxy-5-nitropyridine

This protocol is based on established procedures for the chlorination of hydroxypyridines.[4][6]

Materials:

-

2-Hydroxy-5-nitropyridine

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Ice water

-

Dichloromethane (CH₂Cl₂)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, combine 2-hydroxy-5-nitropyridine (0.1 mol), phosphorus oxychloride (50 g), and phosphorus pentachloride (0.12 mol).[4]

-

Stir the mixture and heat to 100-105 °C for 5 hours.[4]

-

After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.[4]

-

Slowly pour the residue into ice water with vigorous stirring.[4]

-

Neutralize the solution to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.[4]

-

Extract the aqueous layer three times with dichloromethane.[4]

-

Combine the organic phases and wash with saturated brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-chloro-5-nitropyridine.[4]

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the introduction of a two-carbon aldehyde or a precursor group at the 3-position of the 2-chloro-5-nitropyridine scaffold.

Caption: Retrosynthetic approach.

Proposed Synthetic Pathway

A promising strategy involves a cross-coupling reaction to introduce the acetaldehyde synthon. This multi-step process would leverage the reactivity of the chloropyridine.

Caption: Proposed synthetic workflow.

Predicted Reactivity and Potential Applications

The unique combination of functional groups in this compound suggests a rich and versatile reactivity profile, making it a valuable intermediate in drug discovery.

Reactivity of the Aldehyde Group

The aldehyde functionality is a versatile handle for a variety of chemical transformations, including:

-

Reductive amination: To introduce diverse amine-containing side chains.

-

Wittig and related olefination reactions: To form carbon-carbon double bonds.

-

Condensation reactions: With various nucleophiles to form heterocycles.

-

Oxidation: To the corresponding carboxylic acid.

-

Reduction: To the corresponding alcohol.

Reactivity of the Chloronitropyridine Core

The 2-chloro-5-nitropyridine moiety is highly activated towards nucleophilic aromatic substitution (SNAr) at the 2-position. This allows for the displacement of the chloride with a wide range of nucleophiles, such as amines, thiols, and alkoxides, to introduce further diversity into the molecular scaffold.

Potential Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in many biologically active compounds. Chloropyridine derivatives have been explored as potential antitumor agents.[7] The ability to readily modify both the aldehyde side chain and the pyridine ring positions this compound as a valuable starting material for the synthesis of libraries of novel compounds for high-throughput screening in various therapeutic areas, including:

-

Oncology: The pyridine ring is a common feature in kinase inhibitors and other anticancer agents.[8]

-

Infectious Diseases: Substituted pyridines are found in a number of antibacterial and antiviral drugs.

-

Neuroscience: The nicotinic acetylcholine receptor and other CNS targets often have ligands containing pyridine moieties.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely available, the expected spectroscopic signatures can be predicted based on the analysis of similar structures.[9][10]

| Spectroscopy | Predicted Key Features |

| ¹H NMR | - Aldehydic proton (CHO) singlet around δ 9-10 ppm.- Aromatic protons on the pyridine ring with characteristic shifts and coupling patterns influenced by the chloro and nitro substituents.- Methylene protons (CH₂) adjacent to the aldehyde as a doublet. |

| ¹³C NMR | - Carbonyl carbon (C=O) resonance in the range of δ 190-200 ppm.- Aromatic carbons with shifts influenced by the electron-withdrawing substituents. |

| IR Spectroscopy | - Strong C=O stretching vibration for the aldehyde around 1700-1730 cm⁻¹.- Characteristic C-H stretching of the aldehyde proton around 2720 and 2820 cm⁻¹.- Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1530 and 1350 cm⁻¹, respectively.[11] |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of 200.58 g/mol .- Characteristic fragmentation patterns including the loss of CO, NO₂, and Cl. |

Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling this compound and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

The precursor, 2-chloro-5-nitropyridine, is known to be harmful if swallowed and causes skin and eye irritation.[12] Similar hazards should be assumed for its derivatives until comprehensive toxicological data is available.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive aldehyde group and an activated chloronitropyridine core provides multiple avenues for synthetic elaboration. While detailed experimental data on this specific compound is still emerging, this technical guide provides a solid foundation for its synthesis, handling, and potential applications based on established chemical principles and data from closely related analogues. As research in this area progresses, the utility of this compound in the development of novel therapeutics is expected to grow significantly.

References

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. aceschem.com [aceschem.com]

- 3. 1256264-86-4|this compound|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 7. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. US2807618A - Synthesis of pyridine and 3-picoline - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde

Foreword: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is the bedrock upon which all subsequent investigations are built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of promising drug candidates. The subject of this guide, 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde, is a substituted pyridine, a scaffold of immense importance in medicinal chemistry.[1] Its functional groups—a reactive aldehyde, a chloro substituent, and a nitro group—present both synthetic opportunities and analytical challenges. This document provides a comprehensive, field-proven framework for the definitive structure elucidation of this molecule, blending established analytical chemistry principles with practical, experience-driven insights.

Strategic Overview of the Elucidation Workflow

A robust structure elucidation strategy is not a linear path but an integrated, multi-technique approach. Each analytical method provides a unique piece of the puzzle. For this compound, our strategy is built upon three pillars of spectroscopic analysis: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. The workflow is designed to first confirm the molecular mass and elemental composition, then to map the carbon-hydrogen framework and connectivity, and finally to verify the presence of key functional groups.

Figure 2: Predicted major fragmentation pathways for [M+H]⁺ of the target molecule.

The loss of the nitro group (NO₂) is a common fragmentation pathway for nitroaromatic compounds. [2][3][4]Other expected losses include nitric oxide (NO) and cleavage of the acetaldehyde side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to assemble the complete structural picture.

Rationale for a Multi-Dimensional NMR Approach

While ¹H NMR provides information on the number and environment of protons and ¹³C NMR maps the carbon skeleton, complex spin systems and quaternary carbons require 2D NMR.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying connectivity across quaternary carbons and heteroatoms.

Experimental Protocol: High-Field NMR

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.

-

Methodology:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a 2D ¹H-¹H COSY spectrum.

-

Acquire a 2D ¹H-¹³C HSQC spectrum.

-

Acquire a 2D ¹H-¹³C HMBC spectrum, optimized for a 2-3 bond coupling constant of ~8 Hz.

-

Predicted ¹H and ¹³C NMR Data & Interpretation

The pyridine ring has two protons. The acetaldehyde side chain has a methylene group (CH₂) and an aldehyde proton (CHO). The electron-withdrawing effects of the chloro and nitro groups will significantly shift the pyridine protons downfield. [5] Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 500 MHz)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Correlations |

| H-4 | ~9.2 - 9.4 | d (J ≈ 2.5 Hz) | 1H | Deshielded by adjacent nitro group. Shows HMBC to C-2, C-5, C-6. |

| H-6 | ~8.8 - 9.0 | d (J ≈ 2.5 Hz) | 1H | Deshielded by adjacent ring nitrogen. Shows HMBC to C-2, C-4, C-5. |

| H-α (CHO) | ~9.8 - 10.0 | t (J ≈ 2.0 Hz) | 1H | Characteristic aldehyde proton. Coupled to CH₂. Shows HMBC to C-β, C-3. |

| **H-β (CH₂) ** | ~4.0 - 4.2 | d (J ≈ 2.0 Hz) | 2H | Coupled to aldehyde proton. Shows HMBC to C-α, C-3, C-4. |

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 125 MHz)

| Carbon Label | Predicted δ (ppm) | Key HMBC Correlations from Protons |

| C-2 | ~155 - 158 | H-4, H-6 |

| C-3 | ~135 - 138 | H-4, H-α, H-β |

| C-4 | ~145 - 148 | H-6, H-β |

| C-5 | ~140 - 143 | H-4, H-6 |

| C-6 | ~150 - 153 | H-4 |

| C-α (CHO) | ~198 - 202 | H-β |

| **C-β (CH₂) ** | ~45 - 50 | H-α |

The crucial HMBC correlation from the methylene protons (H-β) to the C-3 carbon of the pyridine ring definitively links the acetaldehyde side chain to the correct position on the heterocyclic core.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.

Rationale for FTIR

For this molecule, IR is used to confirm the presence of the aldehyde C=O and C-H stretches, the nitro group (N-O) stretches, and the aromatic C=C and C=N vibrations of the pyridine ring.

Experimental Protocol: ATR-FTIR

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal as it requires minimal sample preparation.

-

Methodology:

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Expected Data & Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2820 & ~2720 cm⁻¹ | C-H Stretch (Fermi doublet) | Aldehyde (CHO) |

| ~1725 - 1740 cm⁻¹ | C=O Stretch | Saturated Aldehyde |

| ~1580 - 1610 cm⁻¹ | C=C and C=N Stretches | Pyridine Ring |

| ~1520 - 1560 cm⁻¹ | Asymmetric N-O Stretch | Nitro Group (NO₂) |

| ~1340 - 1360 cm⁻¹ | Symmetric N-O Stretch | Nitro Group (NO₂) |

| ~750 - 850 cm⁻¹ | C-Cl Stretch | Aryl Chloride |

The presence of a strong carbonyl (C=O) peak around 1730 cm⁻¹ and the characteristic, albeit weaker, aldehyde C-H stretches around 2720 cm⁻¹ are definitive for the aldehyde group. [6][7][8]The two strong bands for the nitro group further corroborate the structure. [9]

Conclusion: A Triangulated and Self-Validating Approach

References

- Zimmerman, A. T., & Nibbering, N. M. M. (1993). Collison‐induced dissociation and photodissociation of nitroaromatic molecular ions: A unique isomerization for p‐nitrotoluene and p‐ethylnitrobenzene ions. Organic Mass Spectrometry, 28(12), 1650-1657.

- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980.

- Pugliese, A., Bonfanti, L., & Gotti, R. (2021). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Molecules, 26(15), 4589.

- Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1641-1652.

- Lachenmeier, D. W. (2017). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- Marek, R., et al. (2007). 15N NMR Spectroscopy in Structural Analysis: An Update (2001–2005). Current Organic Chemistry, 11(12), 1076-1108.

- Al-Naiema, I. M., & Al-Allaf, T. A. K. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Pollution Research, 9(6), 1147-1155.

- Witanowski, M., & Januszewski, H. (1967). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 15(7), 263-267.

- Kumar, V., & Chandra, S. (2019). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING, 4(1).

- BenchChem. (2025).

- Yilmaz, I., et al. (2012). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1028, 215-224.

- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332.

- Van Heuvelen, K. M., & Fiedler, A. T. (2010). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 49(19), 8961–8969.

- Jubilant Ingrevia Limited. (n.d.).

- BLDpharm. (n.d.). 1256264-86-4|this compound. BLDpharm.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aldehydes. UCLA Chemistry & Biochemistry.

- LibreTexts Chemistry. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.

- LibreTexts Chemistry. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Chem-Impex International. (n.d.). 2-Chloro-5-nitropyridine. Chem-Impex.

- AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. AZoM.com.

- Hudson, Z. M., et al. (2015). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Organic Letters, 17(15), 3854–3857.

- Coburn, R. A., & Dudek, G. O. (1968). Spectroscopic studies of isotopically substituted 2-pyridones. The Journal of Physical Chemistry, 72(4), 1177–1182.

- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. (n.d.).

- Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. MSU Chemistry.

- Agilent Technologies. (n.d.). FTIR SPECTROSCOPY REFERENCE GUIDE. Agilent.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitropyridine. PubChem.

- Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o838.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-nitropyridine 99%. Sigma-Aldrich.

- CN111170933A - Preparation method of 2-chloro-5-nitropyridine. (n.d.).

- ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine(4548-45-2) 1H NMR spectrum. ChemicalBook.

- National Institute of Standards and Technology. (n.d.). Acetaldehyde. NIST WebBook.

- Faizi, M. S. H. (2022, December 25). Structure of heterocyclic compounds. YouTube.

- PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. PrepChem.com.

- Bryce, M. R., et al. (2000). Heterocyclic aldehydes as novel components in the boronic Mannich reaction. Tetrahedron Letters, 41(10), 1619-1622.

- National Institute of Standards and Technology. (n.d.). 2-Chloro-5-nitropyridine. NIST WebBook.

- National Center for Biotechnology Information. (n.d.). 2-(5-Nitropyridin-2-yl)acetaldehyde. PubChem.

- da Silva, A. C. F., et al. (2024). The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Perspective. Current Organic Chemistry, 28.

- The Editors of Encyclopaedia Britannica. (n.d.). Heterocyclic compound. Britannica.

- Ottokemi. (n.d.). 2-Chloro-5-nitropyridine, 99%. Ottokemi.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-nitropyridine-3-carbonitrile 97%. Sigma-Aldrich.

Sources

- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. agilent.com [agilent.com]

The Enigmatic Activator: A Technical Guide to the Putative Mechanism of Action of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed exploration of the potential mechanism of action for the novel compound 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde. In the absence of extensive direct research on this specific molecule, this guide synthesizes information from related chemical structures and foundational biochemical principles to propose a scientifically grounded hypothesis of its biological activity. We will delve into the inherent reactivity of its constituent moieties—the 2-chloropyridine ring, the electron-withdrawing nitro group, and the reactive acetaldehyde function—to construct a plausible model of its molecular interactions.

Introduction to a Molecule of Interest

This compound is a complex organic molecule whose parent compound, 2-chloro-5-nitropyridine, serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] The unique arrangement of a halogenated pyridine ring, a nitro group, and an acetaldehyde side chain suggests a high potential for biological activity. Pyridine derivatives are a cornerstone of modern organic chemistry and are integral to numerous approved drugs.[3][4] The addition of a chloro group at the 2-position and a nitro group at the 5-position significantly influences the electronic properties of the pyridine ring, making it a versatile scaffold for targeted drug design.[5]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C7H5ClN2O3 | 200.58 | Chloro, Nitro, Acetaldehyde moieties |

| 2-Chloro-5-nitropyridine | C5H3ClN2O2 | 158.54 | Parent compound, electrophilic |

| Acetaldehyde | C2H4O | 44.05 | Reactive aldehyde, forms adducts |

The Chemical Trinity: Unraveling a Putative Mechanism of Action

The biological activity of this compound is likely dictated by the interplay of its three key functional groups. We hypothesize a multi-pronged mechanism involving covalent modification of biological nucleophiles, facilitated by the electrophilic nature of the pyridine ring and the reactivity of the acetaldehyde group.

The Electrophilic Pyridine Core: A Target for Nucleophilic Attack

The pyridine ring, particularly when substituted with electron-withdrawing groups like chloro and nitro substituents, becomes highly electrophilic.[5] The chlorine atom at the 2-position is a good leaving group, making the carbon atom it is attached to susceptible to nucleophilic substitution.[5][6] This is a common reaction pathway for many 2-chloropyridine derivatives in biological systems.[7][8]

We propose that a primary mechanism of action involves the covalent modification of cellular macromolecules. Specifically, the nucleophilic side chains of amino acid residues in proteins, such as the thiol group of cysteine or the imidazole group of histidine, could attack the C2 position of the pyridine ring, displacing the chloride ion. This would result in the formation of a stable covalent bond between the molecule and the protein, potentially leading to altered protein function, such as enzyme inhibition or disruption of protein-protein interactions.

Figure 1: Proposed nucleophilic substitution pathway.

The Reactive Acetaldehyde Moiety: A Second Point of Attack

The acetaldehyde group at the 3-position introduces another reactive center. Aldehydes are well-known to react with primary amines, such as the epsilon-amino group of lysine residues in proteins, to form Schiff bases (imines). This reversible reaction can, under certain conditions, be followed by reduction to form a stable secondary amine linkage.

This dual reactivity suggests that this compound could act as a cross-linking agent, reacting with two different nucleophiles on the same protein or on different proteins. Such cross-linking could have profound effects on protein structure and function.

Figure 2: Schiff base formation with protein lysine residues.

The Role of the Nitro Group

The nitro group at the 5-position is a strong electron-withdrawing group, which further enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.[5] Additionally, under hypoxic conditions, nitroaromatic compounds can be enzymatically reduced to form highly reactive nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can induce oxidative stress and form adducts with DNA and proteins, a mechanism of action for some nitroaromatic drugs.[9]

Proposed Experimental Validation

To investigate the hypothesized mechanism of action, a series of in vitro experiments are proposed.

Protocol: In Vitro Protein Modification Assay

Objective: To determine if this compound covalently modifies proteins.

Methodology:

-

Protein Incubation: Incubate a model protein rich in nucleophilic residues (e.g., human serum albumin, glutathione S-transferase) with varying concentrations of this compound at 37°C for different time points.

-

Removal of Unbound Compound: Remove unbound compound using dialysis or size-exclusion chromatography.

-

Mass Spectrometry Analysis: Analyze the protein sample using electrospray ionization mass spectrometry (ESI-MS) to detect any increase in molecular weight corresponding to the addition of the compound.

-

Tryptic Digestion and LC-MS/MS: Perform tryptic digestion of the modified protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific amino acid residues that have been modified.

Protocol: Enzyme Inhibition Assay

Objective: To assess the functional consequence of protein modification by measuring the inhibition of a model enzyme.

Methodology:

-

Enzyme Selection: Choose an enzyme with a known active site cysteine or lysine residue (e.g., papain, glyceraldehyde-3-phosphate dehydrogenase).

-

Inhibition Assay: Pre-incubate the enzyme with varying concentrations of this compound.

-

Substrate Addition: Initiate the enzymatic reaction by adding the appropriate substrate.

-

Activity Measurement: Measure the rate of product formation using a spectrophotometer or fluorometer.

-

Data Analysis: Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Figure 3: Experimental workflow for mechanism of action elucidation.

Conclusion and Future Directions

The unique chemical architecture of this compound strongly suggests a mechanism of action centered on covalent modification of biological macromolecules. The electrophilic nature of the 2-chloro-5-nitropyridine core, coupled with the reactivity of the acetaldehyde side chain, presents multiple avenues for interaction with cellular nucleophiles. The proposed experimental workflows provide a clear path to validating these hypotheses and elucidating the precise molecular targets of this intriguing compound. Further research into its biological effects, including cell-based assays and in vivo studies, is warranted to fully understand its therapeutic or toxicological potential.

References

- Vertex AI Search. The Role of Nitropyridines in Pharmaceutical Development.

-

PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. [Link]

- Ningbo Inno Pharmchem Co., Ltd.

-

PubMed Central. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

- Chempanda.

- Chempanda.

-

Wikipedia. 2-Chloropyridine. [Link]

- ChemicalBook. 2-Chloro-5-nitropyridine synthesis.

-

Semantic Scholar. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

- ResearchGate.

-

PubMed. Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. [Link]

- PrepChem.com. Synthesis of 2-chloro-5-nitropyridine.

- BLDpharm. This compound.

- Google Patents. CN111170933A - Preparation method of 2-chloro-5-nitropyridine.

-

Chemsrc. 2-Chloro-5-nitropyridine. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

- Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

PubChem. 2-Chloro-5-nitropyridine. [Link]

- Jubilant Ingrevia Limited.

-

PubChem. 2-(5-Nitropyridin-2-yl)acetaldehyde. [Link]

-

PubMed. Transformation mechanisms of acetaldehyde and its substituted aldehydes into the corresponding nitriles and (N-chloro)amides during chloramination: A computational study. [Link]

-

National Academies of Sciences, Engineering, and Medicine. Chapter: 2 Chloroacetaldehyde. [Link]

-

PubChem. 2-(2-Methoxy-5-nitro-3-pyridinyl)acetaldehyde. [Link]

Sources

- 1. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 2. 2-Chloro-5-nitropyridine | CAS#:4548-45-2 | Chemsrc [chemsrc.com]

- 3. nbinno.com [nbinno.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chempanda.com [chempanda.com]

- 7. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 9. chempanda.com [chempanda.com]

A Forward-Looking Technical Guide to Investigating the Biological Activity of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific biological activities of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde have not yet been characterized in published literature, its structural motifs—a chlorinated pyridine ring, a nitro group, and an acetaldehyde moiety—suggest a rich potential for diverse pharmacological effects. This guide synthesizes the known bioactivities of structurally related nitropyridine and chloro-pyridine derivatives to build a predictive framework for investigating this novel compound. We will propose a tiered experimental strategy to systematically elucidate its potential antimicrobial, anticancer, and enzyme-inhibitory properties. This document serves as a comprehensive roadmap for researchers venturing into the exploration of this promising, yet uncharted, chemical entity.

Introduction: Unveiling the Potential of a Novel Scaffold

The pyridine ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatization offers a versatile platform for tuning pharmacokinetic and pharmacodynamic properties. The introduction of a chloro- group at the 2-position and a nitro group at the 5-position of the pyridine ring, as seen in the precursor 2-chloro-5-nitropyridine, is known to impart significant biological activity, ranging from antimicrobial to anticancer and insecticidal effects.[1][2] The further addition of an acetaldehyde group at the 3-position introduces a reactive carbonyl moiety, which could potentially interact with various biological nucleophiles, such as enzyme active site residues or DNA bases.

This guide will, therefore, focus on a hypothesis-driven approach to systematically characterize the biological activity of this compound.

Predicted Biological Activities: An Evidence-Based Hypothesis

Based on the known activities of its constituent chemical functionalities, we can hypothesize several potential biological activities for this compound.

Antimicrobial and Antifungal Activity

Nitropyridine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens.[1][2] For instance, certain nitropyridine-containing complexes have shown antimicrobial activity against S. aureus, B. subtilis, P. aeruginosa, and E. coli.[1] The nitro group is a key pharmacophore in many antimicrobial agents, and its presence in our target compound is a strong indicator of potential antimicrobial efficacy.[3]

Hypothesized Mechanism of Action: The nitro group could be enzymatically reduced within microbial cells to form cytotoxic nitroso and hydroxylamine radicals, leading to DNA damage and cell death. The acetaldehyde moiety could also contribute to toxicity by reacting with essential cellular proteins and enzymes.

Anticancer Activity

Derivatives of 2-chloro-5-nitropyridine have been investigated for their anticancer properties.[1] For example, Mannich bases derived from a compound synthesized using 2-chloro-5-nitropyridine exhibited cytotoxic activity against prostate cancer cell lines.[1] The planar nature of the pyridine ring could allow for intercalation into DNA, while the reactive acetaldehyde could form adducts, both of which are mechanisms of action for various cytotoxic agents.

Hypothesized Signaling Pathway Involvement: Many pyridine-based anticancer agents are known to inhibit protein kinases. A plausible hypothesis is that this compound could act as a kinase inhibitor, interfering with signaling pathways crucial for cancer cell proliferation and survival, such as the JAK-STAT or MAPK pathways.

A Proposed Experimental Workflow for Characterization

To systematically investigate the hypothesized biological activities, a tiered approach is recommended, starting with broad screening assays and progressing to more specific mechanistic studies.

Caption: A tiered experimental workflow for the biological characterization of this compound.

Detailed Experimental Protocols

Synthesis of this compound

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This protocol will determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria and fungi.

Materials:

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

-

96-well microtiter plates.

-

Bacterial/fungal inoculums standardized to 0.5 McFarland.

-

This compound stock solution in DMSO.

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Negative control (broth and DMSO).

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the appropriate broth in the wells of a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include positive and negative controls on each plate.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Cytotoxicity Screening: MTT Assay

This colorimetric assay will assess the compound's effect on the metabolic activity of cancer cells, providing a measure of cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., PC-3 for prostate, MCF-7 for breast).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value (the concentration that inhibits cell viability by 50%).

Data Presentation: Anticipated Results

The following tables illustrate how the data from the proposed experiments could be structured.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 8 |

Table 2: Hypothetical Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| PC-3 (Prostate Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 25.8 |

| HCT116 (Colon Cancer) | 18.2 |

Conclusion and Future Directions

The structural features of this compound suggest a high probability of interesting biological activities. The proposed hypothesis-driven, tiered experimental approach provides a robust framework for its systematic investigation. Should this initial screening reveal significant antimicrobial or anticancer activity, further studies would be warranted to elucidate the precise mechanism of action, explore structure-activity relationships through the synthesis of analogs, and assess its potential in preclinical in vivo models. This methodical exploration is essential to unlock the therapeutic potential of this novel chemical entity.

References

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups: POM analysis and identification of pharmacophore sites of nitriles as important pro-drugs. New Journal of Chemistry (RSC Publishing). [Link]

-

Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. PubMed. [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

Sources

Spectroscopic Characterization of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde: A Predictive and Methodological Guide

An In-Depth Technical Guide for Researchers and Scientists

Introduction

This guide serves as a predictive and methodological framework for researchers. It is designed to detail the expected spectroscopic signatures of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, it provides robust, field-proven protocols for acquiring high-quality data, enabling scientists to validate their synthetic products with confidence.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound combines several key functional groups that will produce distinct and predictable spectroscopic signals:

-

A Trisubstituted Pyridine Ring: Aromatic protons and carbons with characteristic chemical shifts.

-

A Chloro Group (-Cl): Inductively withdrawing, influencing nearby nuclei and providing a distinct isotopic pattern in mass spectrometry.

-

A Nitro Group (-NO₂): A strong electron-withdrawing group, significantly deshielding adjacent nuclei and producing intense, characteristic IR stretching bands.[6][7]

-

An Acetaldehyde Moiety (-CH₂CHO): Contains a highly deshielded aldehyde proton, an aliphatic methylene group, and a carbonyl carbon, all with unique spectroscopic signatures.[8][9]

By analyzing the interplay of these groups, we can construct a detailed, predicted spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of every atom in the molecule.

Causality Behind Experimental Choices: Solvent Selection

The primary consideration for NMR is sample solubility.[10] Given the polarity induced by the nitro and carbonyl groups, a polar deuterated solvent is required. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solvating properties for many organic compounds and ease of removal.[11][12] However, if solubility is limited, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are excellent, more polar alternatives.[10][12][13] For this guide, predictions are based on CDCl₃, but researchers should be aware of the minor solvent-dependent shifts that may occur.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four protons in the molecule.

-

Aldehyde Proton (H-a): The proton on the carbonyl carbon is expected to be the most downfield signal, appearing as a triplet in the 9-10 ppm range.[8][9] Its high chemical shift is due to the strong deshielding effect of the carbonyl group. It will be split into a triplet by the two adjacent methylene protons (H-b).

-

Methylene Protons (H-b): The two protons of the -CH₂- group are diastereotopic and adjacent to the aldehyde. They are expected to appear as a doublet around 3.5-4.5 ppm. This signal will be split by the single aldehyde proton (H-a).

-

Pyridine Ring Protons (H-4, H-6): The two protons on the pyridine ring are in different electronic environments. The H-6 proton, being ortho to the nitrogen and meta to the nitro group, will be significantly deshielded. The H-4 proton is ortho to the nitro group and the acetaldehyde substituent. We predict H-6 to be further downfield than H-4. They will appear as two distinct doublets, likely in the 8.0-9.5 ppm range, with a small coupling constant typical of meta-coupling in a pyridine ring.[14][15][16]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. Seven distinct signals are expected.

-

Carbonyl Carbon (C=O): Aldehyde carbonyl carbons are highly deshielded and typically appear far downfield, in the 190-205 ppm range.[8]

-

Pyridine Ring Carbons: The five carbons of the pyridine ring will have distinct chemical shifts. C-2 (bearing the Cl) and C-5 (bearing the NO₂) will be significantly influenced by these substituents. C-3, attached to the acetaldehyde group, and C-4 and C-6 will also have unique shifts based on their positions relative to the nitrogen and other substituents.

-

Methylene Carbon (-CH₂-): This aliphatic carbon will appear in the upfield region, typically between 30-50 ppm.

Table 1: Predicted NMR Spectroscopic Data (Solvent: CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| -CHO (H-a) | 9.7 - 9.9 | Triplet (t) | 198 - 202 |

| -CH₂- (H-b) | 3.8 - 4.2 | Doublet (d) | 40 - 45 |

| Pyridine H-4 | 8.4 - 8.6 | Doublet (d) | 135 - 140 |

| Pyridine H-6 | 9.1 - 9.3 | Doublet (d) | 150 - 155 |

| Pyridine C-2 | - | - | 152 - 158 |

| Pyridine C-3 | - | - | 130 - 135 |

| Pyridine C-5 | - | - | 145 - 150 |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Weigh 5-10 mg of the purified solid compound.[12]

-

Solubilization: Dissolve the sample in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's coils (typically >4 cm).[12]

-

Instrumentation: Insert the tube into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Acquisition: Acquire a ¹H NMR spectrum (typically 8-16 scans). Following this, acquire a broadband-decoupled ¹³C NMR spectrum (may require several hundred to thousands of scans for a dilute sample).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum will be dominated by strong absorptions from the nitro and carbonyl groups.

-

Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the appearance of two moderate peaks resulting from the C-H bond stretch of the aldehyde group, typically found around 2720 cm⁻¹ and 2820 cm⁻¹.[8][17][18] The peak around 2720 cm⁻¹ is particularly useful as it appears in a relatively uncluttered region of the spectrum.[18]

-

Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected between 1720-1740 cm⁻¹ for the aliphatic aldehyde carbonyl group.[17][18]

-

Nitro (N-O) Stretches: Nitro groups are characterized by two strong and distinct stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[6][19] These "teeth-like" peaks are a powerful indicator of the nitro group's presence.[19]

-

Aromatic C=C and C=N Stretches: The pyridine ring will exhibit several bands in the 1600-1450 cm⁻¹ region.

-

C-Cl Stretch: A moderate to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹, corresponding to the carbon-chlorine bond stretch.

Table 2: Predicted Diagnostic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aldehyde | C-H Stretch | ~2820 and ~2720 | Medium |

| Aldehyde | C=O Stretch | 1725 - 1740 | Strong, Sharp |

| Nitro Group | Asymmetric N-O Stretch | 1530 - 1550 | Strong |

| Nitro Group | Symmetric N-O Stretch | 1340 - 1360 | Strong |

| Pyridine Ring | C=C, C=N Stretches | 1600 - 1450 | Medium - Strong |

| Chloro-Aromatic | C-Cl Stretch | 750 - 800 | Medium - Strong |

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹).

-

Cleaning: After analysis, clean the crystal thoroughly to prepare for the next sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers structural insights through the analysis of fragmentation patterns.

Causality Behind Experimental Choices: Ionization Method

The choice of ionization technique is critical.

-

Electron Ionization (EI): This is a "hard" ionization technique that uses high-energy electrons, often leading to extensive fragmentation and sometimes a weak or absent molecular ion peak for less stable molecules.[20][21] However, the resulting fragmentation library is highly reproducible.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for polar, thermally labile molecules.[20][22] It typically produces a prominent protonated molecule ([M+H]⁺) with minimal fragmentation, making it excellent for determining molecular weight.[20][23]

For this compound, ESI is the preferred method to confidently identify the molecular ion. Tandem MS (MS/MS) can then be used to induce controlled fragmentation of the selected [M+H]⁺ ion to gain structural information.[22]

Predicted Mass Spectrum (ESI-MS)

The molecular weight of C₇H₅ClN₂O₃ is 200.58 g/mol .

-

Molecular Ion Peak ([M+H]⁺): In positive-ion ESI, the primary ion observed will be the protonated molecule at m/z 201.

-

Isotopic Pattern: A crucial feature will be the isotopic pattern caused by chlorine. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will show two peaks for any chlorine-containing ion: an 'M' peak and an 'M+2' peak with a relative intensity ratio of approximately 3:1.[24] For the protonated molecule, this will result in peaks at m/z 201 and m/z 203 .

Predicted Fragmentation Pattern (Tandem MS/MS)

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, several fragmentation pathways are plausible:

-

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da).[25][26]

-

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a dominant pathway for aldehydes, which could lead to the loss of the formyl radical (•CHO, 29 Da) or the entire acetaldehyde side chain.[24][27][28]

-

Loss of Chlorine: Loss of a chlorine radical (•Cl, 35 Da) is also possible.

Table 3: Predicted Mass Spectrometry Data (ESI-MS/MS)

| m/z (Predicted) | Isotopic Pattern (m/z) | Identity | Fragmentation Pathway |

| 201.0 | 201 / 203 (3:1) | [M+H]⁺ | Molecular Ion |

| 172.0 | 172 / 174 (3:1) | [M+H - CHO]⁺ | α-Cleavage |

| 155.0 | 155 / 157 (3:1) | [M+H - NO₂]⁺ | Loss of Nitro Group |

| 166.0 | - | [M+H - Cl]⁺ | Loss of Chlorine |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Ion Source Optimization: Optimize ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion and verify its isotopic pattern.

-

Tandem MS (MS/MS): If fragmentation data is desired, perform a product ion scan. Select the [M+H]⁺ ion (m/z 201) as the precursor, subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon), and scan for the resulting fragment ions.

Integrated Spectroscopic Strategy & Visualization

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The workflow below illustrates a logical process for confirming the structure of this compound.

Caption: Workflow for structural elucidation.

The predicted fragmentation pathways in mass spectrometry can be visualized to understand how the parent molecule breaks down into smaller, detectable ions.

Sources

- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 2. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. How To [chem.rochester.edu]

- 12. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 13. calpaclab.com [calpaclab.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tutorchase.com [tutorchase.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. physicsforums.com [physicsforums.com]

- 20. researchgate.net [researchgate.net]

- 21. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]

- 22. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]